Methotrexate

描述

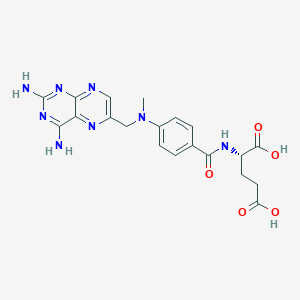

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOZXECLQNJBKD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O5 | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt) | |

| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020822 | |

| Record name | Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder. | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOTREXATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/874 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

2.1X10-19 mm Hg at 25 °C /Estimated/ | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-brown, crystalline powder | |

CAS No. |

59-05-2 | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methotrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methotrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methotrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methotrexate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5FZ2Y5U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOTREXATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/874 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F | |

| Record name | METHOTREXATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methotrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00563 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOTREXATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methotrexate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHOTREXATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/874 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Methotrexate mechanism of action in rheumatoid arthritis

An In-depth Technical Guide on the Core Mechanism of Action of Methotrexate in Rheumatoid Arthritis

Introduction

This compound (MTX), a folic acid analogue developed in the 1940s, remains the cornerstone therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1][2][3][4] Initially designed as a high-dose chemotherapeutic agent that inhibits dihydrofolate reductase (DHFR), its efficacy in RA is achieved at much lower weekly doses.[1] This suggests that its anti-inflammatory and immunomodulatory effects in RA are not solely dependent on folate antagonism. Multiple complex mechanisms contribute to its therapeutic action, involving the modulation of purine metabolism, effects on various immune cells, and the inhibition of key pro-inflammatory signaling pathways. This guide provides a detailed technical overview of the core mechanisms of action of this compound in RA, intended for researchers, scientists, and drug development professionals.

Core Molecular Mechanisms

The anti-inflammatory effects of MTX are multifaceted, stemming from its influence on several interconnected biochemical pathways. The most widely accepted explanation for its action in RA is the promotion of adenosine release, alongside its classical role as a folate antagonist and its ability to modulate critical intracellular signaling cascades.

Adenosine Signaling Pathway

The increase in extracellular adenosine is considered a principal anti-inflammatory mechanism of low-dose MTX. Once inside the cell, MTX is converted to its active polyglutamated form (MTX-PGs). MTX-PGs potently inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme involved in de novo purine synthesis.

This inhibition leads to the intracellular accumulation of AICAR. Elevated AICAR levels, in turn, inhibit AMP deaminase and adenosine deaminase (ADA), preventing the breakdown of AMP and adenosine, respectively. This results in increased intracellular adenosine, which is then released into the extracellular space. Extracellular adenosine interacts with G-protein coupled receptors, primarily the A2A and A3 subtypes, on the surface of inflammatory cells. Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which exerts potent immunosuppressive and anti-inflammatory effects. This pathway is crucial, as the anti-inflammatory effects of MTX can be blocked by adenosine receptor antagonists like caffeine.

Folate Pathway Antagonism

The classical mechanism of MTX involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for reducing dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is a critical cofactor that provides one-carbon units for the de novo synthesis of purines and pyrimidines (specifically thymidylate), which are the building blocks of DNA and RNA. By depleting THF, MTX disrupts the S-phase of the cell cycle, thereby inhibiting the proliferation of rapidly dividing cells, including activated lymphocytes and other immune cells responsible for synovial inflammation. This antiproliferative effect also contributes to the induction of apoptosis in activated T cells.

Inhibition of Intracellular Signaling Pathways

MTX modulates key inflammatory signaling pathways, including Nuclear Factor-κB (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

-

NF-κB Pathway: NF-κB is a critical transcription factor that drives the expression of numerous pro-inflammatory genes. MTX inhibits NF-κB activation through distinct mechanisms in different cell types.

-

In T cells, MTX depletes tetrahydrobiopterin (BH4), leading to increased Jun-N-terminal kinase (JNK)-dependent p53 activity, which subsequently inhibits NF-κB.

-

In fibroblast-like synoviocytes (FLS), the inhibition is independent of BH4 and p53 but relies on the release of adenosine and the activation of adenosine receptors.

-

A more recently described mechanism involves the induction of the long non-coding RNA, lincRNA-p21, in a DNA-dependent protein kinase (DNA-PKcs) dependent manner. LincRNA-p21 physically binds to and sequesters RELA (p65) mRNA, thereby inhibiting NF-κB activity.

-

-

JAK/STAT Pathway: The JAK/STAT pathway transduces signals for numerous pro-inflammatory cytokines that are central to RA pathogenesis, such as IL-6. MTX has been identified as a potent suppressor of the JAK/STAT pathway, inhibiting the phosphorylation and activation of STAT proteins. This action appears to be independent of DHFR inhibition and is comparable to the effects of targeted JAK inhibitors. By dampening JAK/STAT signaling, MTX can broadly reduce the inflammatory response driven by multiple cytokines.

Effects on Immune Cells and Cytokine Production

MTX exerts its therapeutic effect by modulating the function and proliferation of key immune cells involved in RA pathogenesis, including T cells, B cells, and monocytes.

-

T Cells: MTX significantly impacts T-cell function. It inhibits the production of cytokines induced by T-cell activation, including IL-4, IL-13, IFN-γ, and TNF-α. This is primarily due to the inhibition of de novo purine and pyrimidine synthesis required for clonal expansion. Studies have shown that MTX treatment reduces the number of TNF-positive CD4+ T cells while increasing the number of anti-inflammatory IL-10-producing CD4+ T cells. Furthermore, by inducing apoptosis in activated T cells, MTX helps to reduce the overall inflammatory cell load in the synovium.

-

B Cells: MTX also affects the B cell compartment. Treatment has been shown to decrease the number of circulating B cells, with a notable reduction in transitional B cells. This leads to lower serum immunoglobulin levels. The impact on B cells may also explain how MTX reduces the immunogenicity of biologic drugs when used in combination therapy, by decreasing the production of anti-drug antibodies.

-

Monocytes/Macrophages: The effect of MTX on monocytes and macrophages is more complex. While it reduces monocytic cell growth and increases their apoptosis in the synovial tissue, its direct effect on cytokine production by these cells is less pronounced compared to its effect on T cells. Some studies show that cytokine production by monocytes stimulated with bacterial products like lipopolysaccharide (LPS) is only slightly decreased by MTX.

-

Cytokine Profile Modulation: Overall, MTX alters the cytokine profile towards an anti-inflammatory state. It decreases the secretion of pro-inflammatory cytokines like IL-1, IL-6, IL-17, and TNF-α, while increasing the expression of anti-inflammatory cytokines such as IL-10 and IL-1 receptor antagonist (IL-1ra).

Quantitative Data on this compound's Effects

The clinical efficacy and cellular effects of MTX have been quantified in numerous studies. The tables below summarize key findings.

Table 1: Clinical Efficacy of this compound in RA Patients

| Outcome Measure | Study Population | Key Finding | Reference |

|---|---|---|---|

| DAS28-ESR ≤ 2.6 (Remission) | Meta-analysis of 6 RCTs | MTX treatment significantly increased the number of patients achieving remission compared to control (MD = 1.66, 95% CI: 1.40–1.97). | |

| Clinical Improvement | 123 RA patients in a 5-year study | Significant improvement in all clinical variables (P = 0.0001). 69-71% of patients achieved "marked improvement" in joint indices. | |

| ACR50 Response | Early RA patients (CONCERTO trial) | ACR50 rates ranged from 54% to 68% at 26 weeks with ADA+MTX combination therapy. |

| ACR50 Response | MTX-inadequate responders (MUSICA trial) | ACR50 rates were 32.3% to 37.5% at 24 weeks with ADA+MTX combination therapy. | |

Table 2: In Vitro Effects of this compound on Cytokine Production

| Cytokine | Cell System | Stimulus | MTX Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| IL-17 | RA Synoviocytes + PBMC co-culture | Activated PBMC | 0.01 µg/mL | Production reduced to 80.1% of control (p ≤ 0.05). Modest effect. | |

| IL-1β | RA Synoviocytes + PBMC co-culture | Activated PBMC | 0.01-10 µg/mL | ~15% decrease in production (not significant). | |

| IFN-γ | RA Synoviocytes + PBMC co-culture | Activated PBMC | 0.01 µg/mL | Production reduced to 59.4% of control (p ≤ 0.05). | |

| TNF-α, IFN-γ, IL-4, IL-13, GM-CSF | Whole blood culture | anti-CD3/CD28 (T-cell activation) | Clinically achievable concentrations | Efficient inhibition observed. Effect reversed by folinic acid. |

| TNF-α, IL-1β, IL-6, IL-8 | Whole blood culture | LOS (monocyte activation) | 2 µg/mL | Only slightly decreased production. IL-8 was hardly influenced. | |

Key Experimental Protocols and Methodologies

Understanding the methodologies used to elucidate MTX's mechanism of action is critical for interpreting the data.

In Vitro Cytokine Production Assays

-

Objective: To determine the effect of MTX on cytokine production by specific immune cells or in a mixed cell environment.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy volunteers or RA patients using Ficoll-Paque density gradient centrifugation. Alternatively, whole blood (WB) cultures are used.

-

Cell Culture and Stimulation: Cells (WB, MNCs, or co-cultures of PBMCs and RA synoviocytes) are cultured in appropriate media. To induce cytokine production, cultures are stimulated with:

-

T-cell activators: Monoclonal antibodies to CD3 and CD28.

-

Monocyte activators: Bacterial products like lipo-oligosaccharide (LOS) or Staphylococcus aureus Cowan I (SAC).

-

-

MTX Treatment: Cultures are treated with a range of MTX concentrations (e.g., 0.001 to 10 µg/mL) for a specified duration (e.g., 24-48 hours).

-

Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-6, IFN-γ) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Workflow Diagram:

NF-κB Activity Assays

-

Objective: To measure the inhibitory effect of MTX on NF-κB activation in different cell types.

-

Methodology:

-

Cell Lines: T-cell lines (e.g., Jurkat) or primary fibroblast-like synoviocytes (FLS) are commonly used.

-

Transfection: Cells are transfected with an NF-κB luciferase reporter plasmid, where the luciferase gene is under the control of NF-κB response elements.

-

Treatment and Stimulation: Cells are pre-treated with MTX (e.g., 0.1 µM) before being stimulated with an NF-κB activator, typically TNF-α.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luminescence in MTX-treated cells indicates inhibition of NF-κB activity.

-

Protein Analysis: To confirm mechanisms, levels of key signaling proteins (e.g., phosphorylated p65, p53) are quantified by Western blotting or flow cytometry.

-

Conclusion

The mechanism of action of this compound in rheumatoid arthritis is not attributable to a single pathway but rather to a network of interconnected effects that culminate in a potent anti-inflammatory and immunomodulatory outcome. While its classical role as a DHFR inhibitor contributes to its antiproliferative effects on immune cells, the most significant mechanism for low-dose therapy in RA is the induction of adenosine release, which broadly suppresses inflammation. Concurrently, MTX's ability to inhibit pro-inflammatory signaling cascades like NF-κB and JAK/STAT further dampens the pathogenic processes in the synovium. By modulating the function of T cells, B cells, and monocytes, MTX shifts the local and systemic immune environment towards a state of tolerance. A thorough understanding of these diverse mechanisms is essential for optimizing current therapeutic strategies and for the rational design of novel anti-rheumatic drugs.

References

- 1. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound for Rheumatoid Arthritis (RA) Treatment: How It Works [webmd.com]

- 4. This compound treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes - PMC [pmc.ncbi.nlm.nih.gov]

Methotrexate as a folic acid antagonist in cellular processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a synthetic folate analog, remains a cornerstone therapeutic agent in the treatment of various cancers and autoimmune diseases. Its primary mechanism of action lies in its function as a folic acid antagonist, competitively inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate metabolic pathway, leading to a depletion of tetrahydrofolate and its derivatives, which are essential for the de novo synthesis of purines and pyrimidines. The consequent impairment of DNA and RNA synthesis preferentially affects rapidly proliferating cells, forming the basis of its anti-neoplastic activity. Beyond its anti-proliferative effects, this compound exhibits potent anti-inflammatory and immunomodulatory properties, particularly at the lower doses used in autoimmune conditions like rheumatoid arthritis. These effects are mediated through complex mechanisms including the modulation of key signaling pathways such as JAK/STAT and NF-κB, and the promotion of adenosine release, a potent anti-inflammatory mediator. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate cellular pathways it influences.

Introduction

This compound, initially developed in the 1940s, is a structural analog of folic acid and a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] Its introduction revolutionized the treatment of childhood leukemia and it continues to be a critical component of many chemotherapy regimens for cancers such as breast, lung, and non-Hodgkin's lymphoma.[4][5] Furthermore, low-dose this compound is the first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis and is also used to treat other autoimmune diseases like psoriasis.

The therapeutic versatility of this compound stems from its multifaceted mechanism of action. At high doses, its primary effect is the inhibition of DNA synthesis in rapidly dividing cancer cells. At lower doses, its anti-inflammatory and immunomodulatory effects are more prominent and are not solely dependent on DHFR inhibition. Understanding the intricate cellular and molecular mechanisms of this compound is crucial for optimizing its therapeutic use, overcoming resistance, and developing novel therapeutic strategies.

Mechanism of Action: Folic Acid Antagonism

The central mechanism of this compound's action is its competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for maintaining the intracellular pool of reduced folates.

Inhibition of Dihydrofolate Reductase (DHFR)

Folic acid, an essential B vitamin, is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by DHFR. THF and its derivatives act as coenzymes in the transfer of one-carbon units, which are essential for the synthesis of purine nucleotides (adenine and guanine) and thymidylate, a pyrimidine nucleotide.

This compound has a significantly higher affinity for DHFR than its natural substrate, dihydrofolate (DHF). This strong binding competitively inhibits the reduction of DHF to THF, leading to a depletion of intracellular THF pools. The consequences of THF depletion are profound:

-

Inhibition of Purine Synthesis: Two steps in the de novo purine synthesis pathway are dependent on THF derivatives. The depletion of these cofactors halts the synthesis of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

-

Inhibition of Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires a THF derivative as a methyl donor. The lack of reduced folates inhibits this reaction, leading to a "thymineless death" in rapidly dividing cells.

The inhibition of both purine and pyrimidine synthesis ultimately disrupts DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S phase, and apoptosis.

Polyglutamylation

Once inside the cell, this compound is converted to this compound polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the this compound molecule. Polyglutamylation enhances the intracellular retention of this compound and increases its inhibitory potency against DHFR and other folate-dependent enzymes, such as thymidylate synthase and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. The accumulation of MTX-PGs is a key determinant of this compound's therapeutic efficacy and toxicity.

Quantitative Data

The efficacy of this compound as a DHFR inhibitor and an anti-proliferative agent has been quantified in numerous studies.

Dihydrofolate Reductase (DHFR) Inhibition

The inhibitory constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a stronger inhibition.

| Enzyme Source | Inhibitor | Ki Value | Reference |

| Recombinant Human DHFR | This compound | 3.4 pM | |

| Recombinant Human DHFR | This compound Polyglutamate (4 additional glutamates) | 1.4 pM | |

| Recombinant Human DHFR | 7-Hydroxy-methotrexate | 8.9 nM |

In Vitro Anti-proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| HTC-116 | Colorectal Cancer | 2.3 mM | 12 h | |

| HTC-116 | Colorectal Cancer | 0.37 mM | 24 h | |

| HTC-116 | Colorectal Cancer | 0.15 mM | 48 h | |

| A-549 | Lung Carcinoma | 0.10 mM | 48 h | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 5.6 nM | Not Specified | |

| THP-1 | Acute Monocytic Leukemia | 21.9 nM | Not Specified | |

| MV-4-11 | Acute Myeloid Leukemia | 5.15 nM | Not Specified | |

| Daoy | Medulloblastoma | 9.5 x 10⁻² µM | 6 days | |

| Saos-2 | Osteosarcoma | 3.5 x 10⁻² µM | 6 days | |

| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 nM | Not Specified | |

| HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 nM | Not Specified | |

| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 nM | Not Specified |

Anti-inflammatory and Immunomodulatory Mechanisms

In the treatment of autoimmune diseases, the anti-inflammatory and immunomodulatory effects of low-dose this compound are paramount and involve mechanisms beyond simple DHFR inhibition.

Adenosine Signaling

One of the most well-established anti-inflammatory mechanisms of this compound involves the promotion of adenosine release. This compound polyglutamates inhibit AICAR transformylase, leading to the intracellular accumulation of AICAR. This accumulated AICAR inhibits adenosine deaminase, the enzyme that degrades adenosine, resulting in increased intracellular and subsequent extracellular levels of adenosine.

Adenosine is a potent endogenous anti-inflammatory molecule that acts through four G-protein coupled receptors: A1, A2A, A2B, and A3. The activation of A2A and A3 receptors on immune cells, such as neutrophils and macrophages, leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) and a reduction in inflammatory cell recruitment.

Modulation of Signaling Pathways

This compound has been shown to modulate several key intracellular signaling pathways involved in inflammation and immune responses.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive inflammation and immune cell activation. Studies have shown that this compound can suppress the activation of the JAK/STAT pathway, independent of its effects on folate metabolism. It achieves this by reducing the phosphorylation of STAT5, a key downstream effector in the pathway. This inhibition of JAK/STAT signaling contributes to the anti-inflammatory and immunosuppressive effects of this compound.

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. This compound has been demonstrated to suppress the activation of NF-κB. This suppression can occur through multiple mechanisms, including the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of NF-κB to the nucleus. Additionally, this compound can induce the expression of lincRNA-p21, which in turn inhibits NF-κB activity. The inhibition of NF-κB activation by this compound leads to a decreased production of pro-inflammatory cytokines and adhesion molecules.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound solutions of varying concentrations

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHF, and NADPH in each well of the microplate.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

Initiate the reaction by adding the purified DHFR enzyme to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the reaction velocity against the this compound concentration to determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Proliferation Assay (MTT/MTS Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of this compound on cultured cells.

Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound solutions of varying concentrations

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing varying concentrations of this compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for a few hours, allowing the formazan crystals to form.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Folate Uptake Assay

This assay measures the transport of folate or a labeled folate analog (like this compound) into cells.

Principle: Cells are incubated with a radiolabeled or fluorescently labeled folate analog. The amount of label that accumulates inside the cells over time is quantified.

Materials:

-

Cultured cells of interest

-

Folate-free cell culture medium

-

Radiolabeled ([³H]-methotrexate) or fluorescently labeled this compound

-

Unlabeled this compound (for competition experiments)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

To upregulate folate receptors, incubate the cells in folate-free medium for 24 hours prior to the assay.

-

Wash the cells with assay buffer.

-

Add the assay buffer containing the labeled this compound to the cells. For competition experiments, also add varying concentrations of unlabeled this compound.

-

Incubate the cells for a specific time at 37°C.

-

To stop the uptake, rapidly wash the cells multiple times with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Quantify the amount of labeled this compound in the cell lysate using a scintillation counter or a fluorescence plate reader.

-

Normalize the uptake to the total protein concentration of the cell lysate.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways and experimental workflows discussed.

Caption: this compound's inhibition of DHFR in the folate metabolic pathway.

Caption: this compound-induced adenosine release pathway.

Caption: this compound's modulation of JAK/STAT and NF-κB signaling pathways.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound's enduring role in chemotherapy and the management of autoimmune diseases is a testament to its potent and multifaceted mechanisms of action. As a folic acid antagonist, its primary cytotoxic effect is mediated through the profound inhibition of dihydrofolate reductase, leading to the disruption of DNA and RNA synthesis. However, its therapeutic utility, particularly in autoimmune conditions, extends beyond this anti-proliferative capacity. The modulation of critical inflammatory signaling pathways, such as JAK/STAT and NF-κB, and the promotion of anti-inflammatory adenosine release, highlight the complexity of its immunomodulatory effects.

This guide has provided a detailed overview of the core cellular processes affected by this compound, supported by quantitative data and experimental methodologies. A thorough understanding of these mechanisms is essential for the continued optimization of this compound therapy, the management of drug resistance, and the development of next-generation antifolate therapeutics. Further research into the nuanced interactions of this compound with various cellular pathways will undoubtedly unveil new therapeutic opportunities and refine its clinical application.

References

The Core Anti-Inflammatory Pathways of Methotrexate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, has been a cornerstone in the treatment of chronic inflammatory diseases, particularly rheumatoid arthritis, for decades. While its efficacy is well-established, the precise molecular mechanisms underlying its anti-inflammatory effects are multifaceted and continue to be an active area of research. This technical guide provides an in-depth exploration of the core signaling pathways modulated by MTX, offering a valuable resource for researchers and professionals in drug development. We will delve into the critical roles of adenosine signaling, the JAK/STAT pathway, and NF-κB inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of these complex cellular processes.

The Adenosine Signaling Pathway: A Primary Mechanism of Action

One of the most widely accepted anti-inflammatory mechanisms of low-dose MTX involves the modulation of adenosine signaling. MTX indirectly increases the extracellular concentration of adenosine, a potent endogenous anti-inflammatory agent.

Molecular Mechanism

This compound polyglutamates, the intracellularly retained forms of MTX, are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[1][2] This enzyme is crucial for de novo purine biosynthesis. Its inhibition leads to the intracellular accumulation of AICAR.[3] Accumulated AICAR, in turn, inhibits adenosine deaminase (ADA) and AMP deaminase, enzymes that degrade adenosine and AMP, respectively. This leads to an increase in intracellular AMP, which is subsequently released from the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73). The resulting increase in extracellular adenosine exerts its anti-inflammatory effects by binding to adenosine receptors, primarily the A2A and A3 receptors, on the surface of immune cells.[4]

Signaling Pathway Diagram

Quantitative Data

The inhibitory potency of MTX and its polyglutamates on AICAR transformylase is a key quantitative parameter in this pathway.

| Inhibitor | Ki (µM) | Fold Increase in Potency (vs. MTX) |

| This compound (MTX) | 143 | 1 |

| MTX diglutamate | 15 | ~9.5 |

| MTX triglutamate | 1.6 | ~89 |

| MTX tetraglutamate | 0.056 | ~2554 |

| MTX pentaglutamate | 0.056 | ~2554 |

| Data from Allegra CJ, et al. (1985)[1] |

Experimental Protocols

This assay measures the formyltransferase activity of ATIC by monitoring the conversion of AICAR and a folate cofactor to FAICAR and tetrahydrofolate.

Materials:

-

Purified recombinant ATIC enzyme

-

AICAR (5-aminoimidazole-4-carboxamide ribonucleotide)

-

10-formyl-tetrahydrofolate (10-f-THF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2

-

Spectrophotometer capable of reading at 298 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of ATIC enzyme, and AICAR.

-

Initiate the reaction by adding 10-f-THF.

-

Monitor the increase in absorbance at 298 nm, which corresponds to the formation of tetrahydrofolate.

-

To determine the inhibitory effect of MTX, pre-incubate the enzyme with various concentrations of MTX or its polyglutamates before adding the substrate.

-

Calculate the initial reaction velocities and determine the Ki value using Michaelis-Menten kinetics and appropriate inhibition models.

High-performance liquid chromatography (HPLC) is a common method for quantifying extracellular adenosine in cell culture supernatants.

Materials:

-

Cell culture supernatant

-

Perchloric acid

-

Potassium phosphate

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: e.g., 0.1 M KH2PO4, pH 6.0, with a methanol gradient

-

UV detector set to 260 nm

-

Adenosine standard

Procedure:

-

Collect cell culture supernatant and immediately deproteinize by adding ice-cold perchloric acid to a final concentration of 0.5 M.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Neutralize the supernatant by adding potassium phosphate.

-

Centrifuge again to remove the potassium perchlorate precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the sample onto the HPLC column.

-

Elute with the mobile phase and detect adenosine by its absorbance at 260 nm.

-

Quantify the adenosine concentration by comparing the peak area to a standard curve generated with known concentrations of adenosine.

Inhibition of the JAK/STAT Signaling Pathway

MTX has been identified as a suppressor of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical communication route for numerous pro-inflammatory cytokines.

Molecular Mechanism

The anti-inflammatory effect of MTX through the JAK/STAT pathway is independent of its role as a dihydrofolate reductase (DHFR) inhibitor. MTX can suppress the phosphorylation and subsequent activation of JAKs and STATs. By inhibiting this pathway, MTX effectively dampens the cellular response to a wide range of cytokines, including interleukins and interferons, which are key drivers of inflammation in autoimmune diseases. Studies have shown that MTX can reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation.

Signaling Pathway Diagram

Quantitative Data

The effect of MTX on the phosphorylation of STAT proteins can be quantified using techniques like Western blotting.

| Cell Line | Treatment | Concentration (µM) | % Reduction in p-STAT5 (normalized to control) |

| HDLM-2 | This compound | 1 | ~25% |

| 10 | ~50% | ||

| 100 | ~75% | ||

| HEL (JAK2 V617F) | This compound | 0.1 | ~20% |

| 1 | ~40% | ||

| 10 | ~60% | ||

| Data adapted from Thomas S, et al. (2015) |

Experimental Protocol

This protocol details the detection of phosphorylated STAT5 (p-STAT5) in cell lysates.

Materials:

-

Cell culture treated with or without MTX and a cytokine stimulant (e.g., IL-3, GM-CSF)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-STAT5 (Tyr694) and anti-total STAT5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 or a housekeeping protein like β-actin.

-

Quantify the band intensities using densitometry software.

Suppression of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes. MTX can inhibit NF-κB activation through multiple mechanisms.

Molecular Mechanism

The suppression of NF-κB by MTX can be both adenosine-dependent and -independent. The increased extracellular adenosine resulting from MTX treatment can signal through A2A receptors to inhibit NF-κB activation. In some cell types, like Jurkat T cells, MTX has been shown to suppress TNF-α-induced NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This effect was found to be optimal at a concentration of 10 µM MTX. Another proposed mechanism in T cells involves the depletion of tetrahydrobiopterin (BH4), leading to increased reactive oxygen species (ROS) and activation of JNK, which in turn can suppress NF-κB.

Signaling Pathway Diagram

Quantitative Data

The inhibitory effect of MTX on NF-κB activation is dose-dependent.

| Cell Type | Stimulus | MTX Concentration (µM) | % Inhibition of NF-κB Activity |

| Jurkat T cells | TNF-α | 10 | Optimal effect |

| Fibroblast-like Synoviocytes (FLS) | TNF-α | 0.1 | ~50% |

| Data from Majumdar S, et al. (2001) and Spurlock CF 3rd, et al. (2014) |

Experimental Protocol

This assay measures the transcriptional activity of NF-κB using a reporter plasmid.

Materials:

-

Cells of interest (e.g., HEK293, Jurkat)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and plates

-

MTX and a stimulus (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the reporters for 24-48 hours.

-

Pre-treat the cells with various concentrations of MTX for a specified time.

-

Stimulate the cells with an NF-κB activator like TNF-α.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity and the percentage of inhibition by MTX.

General Experimental Workflow for Cytokine Inhibition Studies

The following diagram illustrates a typical workflow for investigating the effect of this compound on cytokine production in vitro.

Quantitative Data on Cytokine and Leukocyte Reduction in vivo

Clinical studies in rheumatoid arthritis patients have demonstrated the in vivo anti-inflammatory effects of MTX.

| Parameter | Control (Week 0) | MTX-Treated (Week 8) | % Reduction |

| Synovial Fluid Leukocytes (cells/mm³) | 15,200 ± 4,500 | 4,800 ± 1,800 | ~68% |

| Synovial Fluid IL-1β (pg/mL) | 450 ± 120 | 150 ± 50 | ~67% |

| Data from a study in rheumatoid arthritis patients. Values are mean ± SEM. |

Experimental Protocol

A sandwich ELISA is a highly sensitive method for quantifying specific cytokines in biological fluids.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

-

Cell culture supernatant or other biological samples

-

Recombinant cytokine standard

-

Biotinylated detection antibody specific for the cytokine

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.

-

Add the standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.

-

Wash the plate multiple times with wash buffer.

-

Add the biotinylated detection antibody to each well and incubate for 1-2 hours.

-

Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes.

-

Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion

The anti-inflammatory effects of this compound are mediated through a complex interplay of multiple signaling pathways. The induction of adenosine release, the inhibition of JAK/STAT signaling, and the suppression of NF-κB activation represent the core mechanisms that contribute to its therapeutic efficacy. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further investigating and harnessing the therapeutic potential of MTX and novel anti-inflammatory agents. A thorough understanding of these molecular interactions is paramount for the development of more targeted and effective treatments for chronic inflammatory diseases.

References

- 1. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by this compound and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by this compound and dihydrofolic acid polyglutamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-mediated activation of an AMPK-CREB-dependent pathway: a novel mechanism for vascular protection in chronic systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methotrexate's Impact on Dihydrofolate Reductase (DHFR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular interaction between methotrexate (MTX) and its primary target, dihydrofolate reductase (DHFR). It covers the mechanism of inhibition, quantitative kinetic data, downstream cellular consequences, and detailed experimental protocols for studying this interaction.

Core Mechanism of Action: Competitive Inhibition

This compound is a folate antagonist that functions as a potent competitive inhibitor of dihydrofolate reductase (DHFR).[1][2][3] As a structural analog of dihydrofolate (DHF), this compound binds to the active site of the DHFR enzyme.[3][4] However, its binding affinity for DHFR is approximately 1,000 times greater than that of the natural substrate, DHF. This high-affinity, tight binding effectively blocks the enzyme's catalytic function, preventing the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).

THF is a vital cofactor, acting as a carrier of one-carbon units required for the de novo synthesis of purine nucleotides and thymidylate. By inhibiting DHFR, this compound leads to a depletion of the intracellular THF pool, which in turn halts the synthesis of DNA and RNA, thereby arresting cell replication. This cytotoxic effect is most pronounced in rapidly proliferating cells, such as malignant tumor cells, which have a high demand for nucleotide biosynthesis, making DHFR an effective target for cancer chemotherapy.

Quantitative Inhibition Data

The potency of this compound as a DHFR inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the species and the specific experimental conditions.

| Parameter | Species/Cell Line | Value | Reference |

| Ki | Human | 1.2 nM | |

| Ki | Human | 3.4 pM | |

| Equilibrium Dissociation Constant (KD) | Human (modified) | 9.5 nM | |

| IC50 | Human DHFR (enzymatic assay) | 0.12 ± 0.07 µM | |

| IC50 | Human DHFR (enzymatic assay) | ~24 nM | |

| IC50 | AGS cancer cells | 6.05 ± 0.81 nM | |

| IC50 | HCT-116 cancer cells | 13.56 ± 3.76 nM | |

| IC50 | Daoy cancer cells | 9.5 x 10⁻² µM (95 nM) | |

| IC50 | Saos-2 cancer cells | 3.5 x 10⁻² µM (35 nM) | |

| IC50 | A549 cancer cells | 0.013 µM (13 nM) |

Cellular Consequences and Metabolic Pathways

The inhibition of DHFR by this compound sets off a cascade of downstream effects that disrupt cellular homeostasis. The primary consequence is the interruption of the folate cycle, which is central to nucleotide biosynthesis.

The depletion of tetrahydrofolate (THF) directly impacts two critical pathways:

-

Thymidylate Synthesis: THF is required for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. A lack of dTMP, a precursor to dTTP, prevents DNA synthesis.

-

Purine Synthesis: THF derivatives are essential donors of carbon atoms in the de novo purine synthesis pathway, which produces the building blocks for both DNA and RNA. Inhibition of this pathway leads to a reduction in adenosine and guanosine pools.

This dual blockade of pyrimidine and purine synthesis ultimately leads to an S-phase arrest in the cell cycle and induces cytotoxicity.

Experimental Protocols

Spectrophotometric Assay for DHFR Activity and Inhibition

This protocol is a standard method for measuring DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

A. Reagents and Buffers

-

DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 6.5-7.5.

-

DHFR Enzyme: Purified recombinant DHFR or lysate from cells/tissues.

-

Substrate Solution: 10 mM Dihydrofolic acid (DHF) stock solution. Prepare fresh.

-

Cofactor Solution: 10 mM NADPH stock solution.

-

Inhibitor Solution: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

B. Procedure

-

Setup: Program a temperature-controlled UV/Vis spectrophotometer to perform a kinetic read at 340 nm at 25°C, recording every 15-30 seconds for 5-20 minutes.

-

Reaction Mixture Preparation: In a quartz cuvette or 96-well UV-transparent plate, prepare the reaction mixture. For a 1 mL reaction:

-

800 µL of 1X DHFR Assay Buffer.

-

100 µL of NADPH solution (final concentration ~100 µM).

-

10-50 µL of DHFR enzyme solution.

-

For inhibition assays, add a specific volume of the diluted this compound solution and pre-incubate for 10-15 minutes at room temperature. For the control (uninhibited) reaction, add the same volume of vehicle (e.g., DMSO).

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the DHF substrate solution (final concentration ~70-100 µM).

-

Data Acquisition: Immediately mix and begin recording the absorbance at 340 nm. The absorbance will decrease as NADPH is oxidized to NADP+.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Convert the rate to enzymatic activity (µmol/min/mg) using the molar extinction coefficient of NADPH at 340 nm.

-

For inhibition studies, plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.

-

Conclusion

This compound's potent and specific inhibition of dihydrofolate reductase remains a cornerstone of its therapeutic efficacy in oncology and immunology. Its high-affinity binding disrupts essential metabolic pathways required for cell proliferation. A thorough understanding of its mechanism, quantitative inhibitory properties, and the downstream cellular effects is critical for optimizing its clinical use and for the development of novel antifolate agents that can overcome resistance mechanisms. The experimental protocols outlined provide a standardized framework for researchers to further investigate this crucial drug-target interaction.

References

A Technical Guide to Methotrexate's Role in Non-Oncologic Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), initially developed as an antifolate for cancer chemotherapy, has become a cornerstone therapy for a multitude of non-oncologic inflammatory conditions over the last four decades.[1][2] Administered in low, weekly doses, it is a first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) and a key systemic treatment for severe psoriasis, among other autoimmune diseases.[2][3] Its efficacy, favorable long-term safety profile, and cost-effectiveness have solidified its prominent role in rheumatology and dermatology.[4]

This guide delves into the complex molecular mechanisms underpinning this compound's anti-inflammatory effects, presents clinical efficacy data, details relevant experimental protocols, and provides a technical resource for professionals engaged in inflammation research and therapeutic development.

Core Mechanisms of Anti-Inflammatory Action

While historically known as a dihydrofolate reductase (DHFR) inhibitor, the anti-inflammatory properties of low-dose this compound are primarily attributed to its effects on adenosine signaling. Upon entering the cell, this compound is converted into long-lived active metabolites, this compound polyglutamates (MTX-PGs).

2.1 The Adenosine Signaling Pathway

The most widely accepted mechanism for MTX's anti-inflammatory action involves the promotion of adenosine release at sites of inflammation.

-

Inhibition of ATIC: this compound polyglutamates potently inhibit the enzyme 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). This inhibition is significantly more pronounced with polyglutamated forms of MTX; MTX pentaglutamate is approximately 2,500 times more potent as an inhibitor than its monoglutamate counterpart.

-

AICAR Accumulation: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR.

-

Increased Adenosine Release: The accumulated AICAR competitively inhibits adenosine deaminase and AMP deaminase, enzymes that degrade adenosine monophosphate (AMP). This leads to increased intracellular AMP, which is subsequently released from the cell and converted to extracellular adenosine by the cell-surface enzyme ecto-5'-nucleotidase (CD73).

-

Receptor-Mediated Immunosuppression: Extracellular adenosine then acts as a potent signaling molecule by binding to G-protein coupled receptors on the surface of immune cells, particularly the A2A receptor. Stimulation of the A2A receptor potently inhibits inflammation. This signaling cascade ultimately suppresses the inflammatory functions of neutrophils, macrophages, dendritic cells, and lymphocytes. Evidence strongly suggests that the anti-inflammatory effects of MTX are mediated by adenosine, as they can be reversed by adenosine receptor antagonists like caffeine and theophylline.

2.2 Effects on T-Cell Activation and Cytokine Production

This compound directly impacts T-lymphocytes, which are key drivers of autoimmune inflammation. It efficiently inhibits the production of cytokines induced by T-cell activation. This effect is achieved at concentrations readily found in the plasma of patients.

-

Inhibition of Proliferation: Low-dose MTX inhibits T-cell proliferation. This action is thought to occur via the inhibition of dihydrofolate reductase, which is crucial for the synthesis of nucleotides required for DNA replication.

-

Suppression of Cytokines: MTX has been shown to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-1β, and Interferon-gamma (IFN-γ). Conversely, the production of the anti-inflammatory cytokine IL-4 is less affected. The inhibition of cytokine production is dependent on the stimulus; cytokines produced by T-cell activation are strongly inhibited, while those produced by monocytes in response to bacterial products are only slightly affected. This suppression of T-cell-derived cytokines is reversible with the addition of folinic acid, confirming its link to folate pathway inhibition.

Clinical Efficacy: Quantitative Data

This compound has demonstrated significant efficacy in the treatment of rheumatoid arthritis and psoriasis. Clinical response is often measured using standardized indices such as the American College of Rheumatology (ACR) criteria for RA and the Psoriasis Area and Severity Index (PASI) for psoriasis.

Table 1: this compound Efficacy in Rheumatoid Arthritis (RA)

| Study/Analysis | Patient Population | Treatment | Duration | Key Efficacy Endpoint | Result |

|---|---|---|---|---|---|

| Duong et al. (2022) | 775 DMARD-naïve RA patients | MTX + Placebo | 24 Weeks | Change in DAS28-ESR | "Good responders" (n=510) had a mean 3.1 point improvement. |

| AIM Trial (Post-hoc) | 214 RA patients with inadequate response to MTX | Placebo + MTX | 52 Weeks | Median ACR Hybrid Score | Remained low (<10), indicating minimal mean improvement. |

| RAPID 1 Trial (Post-hoc) | 194 RA patients | Placebo + MTX | 12 Weeks | Median ACR Hybrid Score | 9.96 |

| CSDR Consortium Analysis | 3,003 RA patients in 14 RCTs | MTX Monotherapy or Placebo + MTX | 24 Weeks | Trajectory of DAS28-ESR Change | Identified distinct "responder" and "non-responder" groups. |

DAS28-ESR: Disease Activity Score 28-joint count using Erythrocyte Sedimentation Rate. A change of >1.2 is considered a moderate response.

Table 2: this compound Efficacy in Plaque Psoriasis

| Study | Patient Population | Treatment | Duration | Key Efficacy Endpoint | Result |

|---|---|---|---|---|---|

| Real-World Study (2018) | 55 patients with Psoriasis Vulgaris | MTX Monotherapy (mean 11.9 mg/week) | >2 years | Mean PASI Reduction | 51.2% reduction at 6 months, which remained stable. |

| Khan et al. (2013) | 73 patients with Plaque Psoriasis | Oral MTX (7.5 mg/week) | 8 Weeks | Mean PASI Score | Reduced from 14.8 to 4.9. |

| JCDR Study (2017) | 86 patients with Psoriasis | Low-dose MTX | 5 Months | Mean PASI Score | Reduced from 18.12 to 5.50. |

| Lancet Study (2016) | 120 patients with Plaque Psoriasis | Injected MTX (17.5 mg/week) | 16 Weeks | PASI 75 Response | 41% in MTX group vs. 10% in placebo group. |

| Tournier et al. (2019) | 256 patients with Plaque Psoriasis | MTX | 12/16 Weeks | PASI 75 Response | 38.3% (Intention-to-treat analysis). |

PASI 75: A 75% or greater reduction in the Psoriasis Area and Severity Index (PASI) score from baseline.

Key Experimental Protocols

The following sections detail methodologies for critical experiments used to elucidate the mechanisms and effects of this compound.

4.1 Protocol: Measurement of Intracellular this compound Polyglutamates (MTX-PGs)

Measuring the intracellular concentration of MTX-PGs in red blood cells (RBCs) is a key pharmacodynamic biomarker for assessing adherence and potentially optimizing therapy.

Objective: To quantify the levels of different MTX-PG species (MTX-PG₁₋₇) in erythrocytes.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Collection & Preparation:

-

Collect whole blood via venipuncture into EDTA tubes.

-

Isolate RBCs by centrifugation and washing to remove plasma and buffy coat.

-